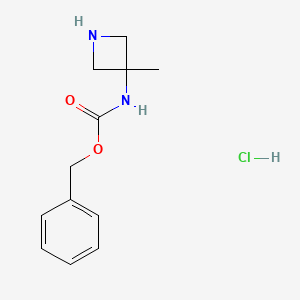

benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride

Description

Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride is a small-molecule compound featuring a substituted azetidine core, a four-membered nitrogen-containing ring, with a methyl group at the 3-position. The benzyl carbamate group serves as a protective moiety for the amine, while the hydrochloride salt enhances solubility for synthetic or pharmacological applications. This compound is of interest in medicinal chemistry due to the azetidine ring’s conformational rigidity, which can improve target binding affinity and metabolic stability compared to larger heterocycles like piperidines .

Structurally, the 3-methyl substitution on the azetidine ring introduces steric effects that may influence reactivity in downstream modifications. The carbamate-protected amine allows for selective deprotection under acidic or catalytic hydrogenation conditions, enabling versatile integration into complex molecular architectures .

Properties

IUPAC Name |

benzyl N-(3-methylazetidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-12(8-13-9-12)14-11(15)16-7-10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXFHLZHHOVVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 3-methylazetidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidines or benzyl derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This property positions them as potential candidates for cancer therapies, particularly in targeting acute leukemias .

Antitubercular Activity

Research has demonstrated that certain carbamate derivatives exhibit significant antitubercular activity. For instance, studies on related compounds have shown promising results against Mycobacterium tuberculosis, indicating potential for this compound in treating tuberculosis .

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor, particularly targeting polymerases involved in DNA replication. This mechanism could be beneficial in developing treatments for viral infections and cancer therapies by disrupting the replication of pathogens or malignant cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and apoptotic effects of this compound on various cancer cell lines. These studies typically measure cell proliferation and apoptosis markers, providing insights into the compound's efficacy against specific cancers .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of related compounds in vivo. For example, compounds exhibiting similar structures have shown reductions in bacterial loads in mouse models infected with tuberculosis, suggesting that this compound may also hold promise in vivo .

Polymer Development

The unique structure of this compound makes it a candidate for use in polymer science, where it can serve as a building block for synthesizing new materials with specific properties. Its versatility allows for modifications that could lead to advanced materials with tailored functionalities .

Case Studies and Findings

Mechanism of Action

The mechanism of action of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, highlighting differences in ring systems, substituents, and applications:

Key Comparisons :

Cyclobutane-containing analogs (e.g., benzyl [cis-3-(methylamino)cyclobutyl]carbamate) introduce ring strain, which may enhance reactivity but reduce metabolic stability .

Substituent Effects :

- Methyl vs. Fluoro : The 3-methyl group in the target compound provides steric hindrance without significant electronic effects, whereas fluorinated analogs (e.g., 3,3-difluoro-azetidine) exhibit altered polarity and H-bonding capacity .

- Protective Groups : Benzyl carbamate (target compound) requires harsher deprotection conditions (e.g., H₂/Pd) compared to tert-butyl carbamate (e.g., tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate), which is cleaved under mild acids like TFA .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for benzyl [cis-3-(methylamino)cyclobutyl]carbamate hydrochloride, which achieved 63% yield via recrystallization . Piperidine derivatives (e.g., benzyl N-[(3S,4R)-3-fluoro-4-piperidyl]carbamate) often require multi-step functionalization, as seen in patent routes using chiral catalysts .

Physicochemical Properties: Hydrogen bond donors/acceptors: The target compound’s azetidine NH and carbamate carbonyl contribute to a polar surface area (~93.4 Ų), comparable to analogs like benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride . Solubility: Hydrochloride salts (e.g., target compound, tert-butyl derivatives) generally exhibit better aqueous solubility than free bases, critical for in vivo studies .

Biological Activity

Benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C12H17ClN2O2. The compound features a benzyl group attached to a carbamate moiety, linked to a 3-methylazetidine structure. This unique arrangement contributes to its biological properties and potential therapeutic uses.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H17ClN2O2 |

| Molecular Weight | 246.73 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Carbamate, Azetidine |

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Research indicates that it can inhibit various enzymes involved in critical biological processes, such as DNA replication and protein synthesis.

- Polymerase Inhibition : The compound has been identified as an inhibitor of DNA polymerases, which are essential for DNA replication. By binding to the active site of these enzymes, it disrupts their function, potentially leading to cytotoxic effects in rapidly dividing cells such as cancer cells.

- Antimicrobial Activity : Some studies suggest that derivatives of azetidine compounds exhibit significant antibacterial and antifungal properties. This compound may share these characteristics, making it a candidate for further investigation in the field of antimicrobial therapy.

Research Findings

Recent studies have explored the biological implications of this compound through various experimental approaches:

Case Study: Antitumor Activity

In a study examining the antitumor effects of this compound, researchers treated several cancer cell lines with varying concentrations of the compound. The results indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptotic cell populations when treated with the compound, suggesting its potential as a chemotherapeutic agent.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 12.5 | 45 |

| BT-549 | 8.0 | 60 |

| Hs 578T | 15.0 | 50 |

Applications in Drug Development

The unique properties of this compound render it a valuable candidate for drug development:

- Cancer Therapy : Its ability to inhibit DNA polymerases positions it as a potential treatment for various cancers, particularly those characterized by rapid cell proliferation.

- Antimicrobial Agents : Given its possible antimicrobial properties, further exploration could lead to new treatments for bacterial and fungal infections.

Q & A

Q. What are the common synthetic routes for benzyl N-(3-methylazetidin-3-yl)carbamate hydrochloride, and what key intermediates are involved?

The synthesis typically involves coupling a benzyl carbamate group with a 3-methylazetidine scaffold. For example, tert-butyl-protected azetidine derivatives (e.g., tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride) can undergo deprotection followed by reaction with benzyl chloroformate . Alternatively, ring-opening strategies using bicyclic amines (e.g., 3-azabicyclo[4.1.0]heptane derivatives) may be employed to introduce the carbamate group . Key intermediates include tert-butyl-protected amines and benzyl chloroformate adducts. Reaction conditions often require anhydrous solvents, controlled temperatures, and acid scavengers to prevent decomposition of the azetidine ring .

Q. How is the purity of this compound assessed in research settings?

Purity is commonly determined via reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). For example, related azetidine-carbamate compounds are analyzed using mobile phases containing 0.1% trifluoroacetic acid to improve peak resolution . Quantitative assessment may involve calibration against certified reference standards. Impurities such as unreacted starting materials or deprotected amines are monitored at wavelengths near 254 nm .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- NMR : and NMR are critical for confirming the benzyl carbamate moiety (e.g., aromatic protons at δ 7.3–7.5 ppm, carbamate carbonyl at δ 155–160 ppm) and the azetidine ring (e.g., methyl group at δ 1.2–1.5 ppm) .

- X-ray crystallography : SHELX software is widely used for solving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding interactions in azetidine derivatives . Challenges in crystallization (e.g., hygroscopicity) may require slow evaporation from polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How does the 3-methylazetidine ring influence the compound’s reactivity in nucleophilic substitution or catalytic hydrogenation?

The strained azetidine ring enhances reactivity in ring-opening reactions. For instance, the methyl group at C3 can sterically hinder nucleophilic attack at adjacent positions, directing reactivity toward the less hindered nitrogen site . Catalytic hydrogenation of the benzyl group (e.g., using Pd/C) requires careful control of reaction time to avoid over-reduction of the azetidine ring . Competing pathways, such as ring expansion or decomposition under acidic conditions, are documented in related bicyclic amines .

Q. What challenges arise in resolving enantiomers of this compound, and how are they addressed?

Chirality at the azetidine nitrogen or methyl-substituted carbon can lead to enantiomeric mixtures. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) is employed for resolution . Enantiopure tert-butyl analogs have been resolved via diastereomeric salt formation using tartaric acid, as reported for structurally similar spirocyclic amines .

Q. How is this compound utilized in the synthesis of enzyme inhibitors or receptor modulators?

The carbamate group serves as a versatile handle for conjugation with pharmacophores. For example, benzyl carbamates are intermediates in synthesizing VEGFR2 inhibitors, where the azetidine ring acts as a conformationally constrained amine donor . In kinase inhibitor design, the methyl group on the azetidine can modulate binding affinity by filling hydrophobic pockets . Recent studies highlight its use in prodrug strategies, where enzymatic cleavage of the carbamate releases active amines .

Q. What are the documented stability issues under varying pH and temperature conditions?

The compound is prone to hydrolysis in aqueous acidic or basic conditions, cleaving the carbamate bond. Accelerated stability studies (e.g., 40°C/75% RH) show degradation products include 3-methylazetidine and benzyl alcohol . Storage recommendations include airtight containers with desiccants at –20°C to prevent moisture absorption .

Methodological Considerations

Q. How are computational methods (e.g., DFT, molecular dynamics) applied to study its interactions?

Density Functional Theory (DFT) calculations predict nucleophilic sites on the azetidine nitrogen, while molecular dynamics simulations model binding to biological targets (e.g., enzyme active sites). For example, PubChem-derived SMILES strings and 3D conformers enable docking studies to optimize inhibitor designs .

Q. What analytical discrepancies exist in reported melting points or spectral data, and how are they reconciled?

Discrepancies in melting points (e.g., 169–172°C vs. 165–168°C) may arise from polymorphic forms or hydration states. Researchers should cross-validate using DSC and variable-temperature XRD . Conflicting NMR shifts (e.g., carbamate carbonyl) are often solvent-dependent; DMSO-d6 vs. CDCl3 can cause δ variations up to 2 ppm .

Q. What safety protocols are critical for handling this compound in the laboratory?

Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and fume hood use due to respiratory hazards (H335). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Acute toxicity studies in rodents suggest an LD50 > 500 mg/kg, but prolonged exposure requires monitoring for neurotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.